5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Description
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYPXIDCAJUCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678443 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-60-7 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Silylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
Reagents :
-
Substrate : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Protecting Agent : Triisopropylchlorosilane (TIPSCl)
-
Base : Sodium hydride (NaH) or n-butyllithium (n-BuLi)
-
Solvent : DMF or THF
Procedure :
-
Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine in DMF at 0°C.
-
Add NaH (1.05 equiv) and stir for 30 minutes.
-
Introduce TIPSCl (1.1 equiv) and react at 0°C for 2 hours.
-
Quench with water, extract with petroleum ether, and concentrate to yield 5-fluoro-1-triisopropylsilyl-pyrrolo[2,3-b]pyridine as a crude oil ().
Key Advantages :
-
Protection Efficiency : Blocks the NH group, preventing undesired side reactions.
-
Scalability : Demonstrated at 257.1 mmol scale with 82.10 g crude product.
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Reduction: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-methanol.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Key Findings :
- All isomers share the same molecular formula but differ in aldehyde positioning.
- The 6-carbaldehyde derivative is more sterically accessible for reactions compared to 3- or 4-positioned aldehydes, which may hinder nucleophilic attack due to proximity to the pyrrole nitrogen .
2.2 Functional Group Variations
Replacing the aldehyde with other functional groups alters physicochemical properties:
| Compound Name | Functional Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | Carboxylic acid | C₈H₅FN₂O₂ | 180.14 | 1246088-56-1 |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Carboxylic acid | C₈H₅BrN₂O₂ | 241.05 | 1222175-20-3 |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine HCl | Amine (salt) | C₇H₆FN₃·HCl | 187.6 | Not provided |
Key Findings :
- The carboxylic acid derivative has higher molecular weight (+16 g/mol) and polarity compared to the aldehyde, affecting solubility and bioavailability .
- Bromine substitution (vs.
- The amine hydrochloride salt exhibits improved aqueous solubility, a critical factor for pharmacokinetics .
2.3 Halogen-Substituted Analogs
Halogen type and position influence reactivity and applications:
| Compound Name | Halogen(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | Cl, I | C₈H₄ClIN₂O | 306.49 | 1246088-64-1 |
| 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | F, I | C₈H₄FIN₂O | 290.04 | 1261365-98-3 |
Key Findings :
- Iodine incorporation increases molecular weight significantly (e.g., +125.9 g/mol for iodo vs.
- Chlorine and iodine provide distinct electronic effects: chlorine is electron-withdrawing, while iodine’s polarizability supports nucleophilic substitution .
2.4 Commercial Availability and Stability
- This compound is listed by Combi-Blocks (purity: 95–98%) but marked as discontinued by CymitQuimica, suggesting challenges in synthesis or stability .
- In contrast, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde remains available with higher purity (98%), indicating better synthetic reproducibility .
Biological Activity
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS No. 1246088-60-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula: CHFNO
- Molecular Weight: 164.14 g/mol
- Structure: The compound features a pyrrolopyridine core with a fluorine atom at the 5-position and an aldehyde group at the 6-position.
This compound primarily acts as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This inhibition leads to the disruption of several key signaling pathways involved in cell proliferation and survival:
- RAS-MEK-ERK Pathway
- Phospholipase C-gamma (PLCγ) Pathway
- PI3K-Akt Pathway
By targeting these pathways, the compound effectively reduces cell proliferation and promotes apoptosis in cancer cells, making it a candidate for anticancer therapies.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Below is a summary of its potential effects:
Case Studies and Research Findings
- In Vitro Studies on Cancer Cell Lines:
- Mechanistic Insights:
- Synthesis and Derivative Studies:
Q & A
Q. What are common synthetic routes for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde?
- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, pyrrolopyridine scaffolds can be formed by reacting 2-aminopyrrole derivatives with fluorinated precursors under acidic conditions. A key step includes introducing the aldehyde group at position 6 via formylation or oxidation of a methyl group. Acetic acid or sulfuric acid is often used as a solvent/catalyst, followed by neutralization with NaOH to isolate the product .
Q. How can researchers assess the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC : Use a buffer system (e.g., ammonium acetate, pH 6.5) to resolve impurities .
- NMR : Confirm the aldehyde proton resonance (~9-10 ppm) and fluorine coupling patterns.
- Mass Spectrometry : Verify molecular ion peaks (e.g., C₈H₄FN₂O, expected m/z ~179) .
- Residual solvents should be quantified via GC-MS, adhering to pharmacopeial standards .
Q. What are standard biological assays for evaluating its pharmacological potential?
- Methodological Answer :
- In vitro assays : Antitumor activity via MTT assays on cancer cell lines (e.g., IC₅₀ determination). Antiviral activity using plaque reduction assays .
- Enzyme inhibition : Screen against kinases or metabolic enzymes (e.g., diabetic targets) using fluorogenic substrates .
- Solubility and stability : Assess in PBS or simulated physiological buffers to guide in vivo studies.
Q. What handling and storage protocols are recommended?
- Methodological Answer :
- Storage : Keep at -20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation.
- Handling : Use glove boxes for air-sensitive steps. Avoid prolonged exposure to light or moisture, which may degrade the fluorinated pyrrolopyridine core .
Advanced Research Questions
Q. How can regioselective fluorination be optimized in the pyrrolopyridine scaffold?
- Methodological Answer : Fluorination at position 5 often requires electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions. Monitor reaction kinetics via in situ ¹⁹F NMR to optimize temperature and solvent polarity. Competing fluorination at other positions (e.g., 3 or 7) can be minimized using directing groups or steric hindrance strategies .
Q. What strategies improve the introduction of the aldehyde group under acidic/basic conditions?
- Methodological Answer :
- Vilsmeier-Haack Reaction : Use POCl₃/DMF for formylation, but ensure controlled pH during work-up to prevent decomposition .
- Oxidation of Alcohols : Employ Swern or TEMPO-mediated oxidation of a 6-hydroxymethyl intermediate. Avoid strong bases, which may deprotonate the pyrrole NH and destabilize the core .
Q. How to design a multi-step synthesis balancing yield and selectivity?
- Methodological Answer :
- Modular Approach : Synthesize the pyrrolopyridine core first, then introduce fluorine and aldehyde groups sequentially.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrole NH during fluorination. Deprotect with TFA before aldehyde functionalization .
- Yield Optimization : Screen catalysts (e.g., Pd for cross-coupling) and solvents (e.g., DMF for polar intermediates) .
Q. How to address discrepancies in reported biological activities?
- Methodological Answer :
- Reproducibility Checks : Validate assays using standardized protocols (e.g., cell passage number, serum-free conditions).
- Metabolic Stability : Test compound stability in liver microsomes; degraded metabolites may explain inconsistent activity .
- Structural Confirmation : Re-analyze batches via XRD or 2D NMR to rule out regioisomeric impurities .
Data Contradiction Analysis
-
Example Issue : Conflicting IC₅₀ values in antitumor studies.
- Resolution : Compare assay conditions (e.g., cell line origins, incubation times). For instance, HeLa cells may show higher sensitivity than A549 due to differential expression of target proteins .
-
Example Issue : Variable fluorination yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
